molecular formula C14H28 B1198814 Cyclotetradecane CAS No. 295-17-0

Cyclotetradecane

Cat. No.: B1198814
CAS No.: 295-17-0
M. Wt: 196.37 g/mol
InChI Key: KATXJJSCAPBIOB-UHFFFAOYSA-N
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Description

Cyclotetradecane is an organic compound with the chemical formula C₁₄H₂₈ . It is a cycloalkane, consisting of a ring of fourteen carbon atoms, each bonded with two hydrogen atoms. This compound is known for its low strain energy, making it relatively stable compared to other cycloalkanes .

Scientific Research Applications

Cyclotetradecane has various applications in scientific research:

Safety and Hazards

When handling Cyclotetradecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotetradecane can be synthesized through various methods. One common synthetic route involves the cyclization of long-chain hydrocarbons. For instance, dodecanedioic acid can be used as a precursor. The cyclization process typically involves heating the precursor in the presence of a catalyst under controlled conditions to form the this compound ring .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclotetradecene. This process involves the addition of hydrogen to the double bonds of cyclotetradecene in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Cyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst

    Substitution: Chlorine (Cl₂) or bromine (Br₂) with light or heat

Major Products:

    Oxidation: Cyclotetradecanone, cyclotetradecanol

    Substitution: Halocyclotetradecanes (e.g., chlorothis compound, bromothis compound)

Mechanism of Action

The mechanism of action of cyclotetradecane and its derivatives varies depending on the specific application. In antimicrobial studies, this compound derivatives are believed to disrupt bacterial cell membranes, leading to cell lysis and death. The hydrophobic nature of this compound allows it to interact with the lipid bilayer of bacterial membranes, causing structural disruptions .

Comparison with Similar Compounds

Cyclotetradecane can be compared with other cycloalkanes, such as cyclododecane and cyclohexadecane:

    Cyclododecane (C₁₂H₂₄): Cyclododecane has a smaller ring size and higher strain energy compared to this compound.

    Cyclohexadecane (C₁₆H₃₂): Cyclohexadecane has a larger ring size and similar low strain energy as this compound.

This compound’s uniqueness lies in its optimal ring size, which provides a balance between stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

cyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXJJSCAPBIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183697
Record name Cyclotetradecane
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Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclotetradecane
Source Human Metabolome Database (HMDB)
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CAS No.

295-17-0
Record name Cyclotetradecane
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Record name Cyclotetradecane
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Record name Cyclotetradecane
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Record name Cyclotetradecane
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Record name CYCLOTETRADECANE
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Record name Cyclotetradecane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56.2 °C
Record name Cyclotetradecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyclotetradecane?

A1: this compound has a molecular formula of C14H28 and a molecular weight of 196.37 g/mol.

Q2: Is this compound a strained molecule?

A2: Contrary to earlier reports, this compound has a small strain energy, comparable to other moderately sized cycloalkanes []. This conclusion is based on experimental measurements of its heat of sublimation and vaporization, as well as computational studies using molecular mechanics methods.

Q3: What is the crystal structure of 1,3,8,10-tetraoxathis compound?

A3: 1,3,8,10-Tetraoxathis compound crystallizes in a monoclinic system, space group P21/n. Its ring structure resembles that of this compound, as derived from the diamond lattice [].

Q4: Can this compound be found in natural sources?

A4: Yes, this compound has been identified as a constituent in the essential oils of various plants, including Hypericum perforatum L. [, ].

Q5: How can this compound be synthesized?

A5: this compound can be synthesized through various methods, including ring-closing reactions and the fragmentation of carbonyl compounds with electronegative β-substituents [].

Q6: What are some applications of this compound derivatives in material science?

A6: Derivatives of this compound, such as macrocyclic ligands incorporating the this compound ring, are used in the development of liquid crystalline materials [, ]. These ligands, when complexed with metal ions like Cu(II), Ni(II), Pb(II), V(V), and U(VI), can exhibit mesomorphic properties influenced by the metal ion and ligand structure.

Q7: How are this compound derivatives used in coordination chemistry?

A7: this compound derivatives, particularly macrocyclic ligands containing the this compound ring (e.g., cyclam), are extensively studied in coordination chemistry [, , , , , , , , , ]. These ligands can form stable complexes with various transition metal ions, including Ni(II), Cu(II), Co(II), Co(III), Zn(II), and Ru(II). The resulting metal complexes exhibit diverse structures, depending on factors like the metal ion, the specific ligand substituents, and the presence of other coordinating anions.

Q8: Can this compound derivatives be used in catalytic applications?

A8: Yes, certain metal complexes incorporating this compound-based ligands exhibit catalytic activity. For example, a Ni(II) complex with 1,4,8,11-tetraazathis compound (cyclam) and thiocyanate ligands has shown catalytic activity in the oxidation of phenolic compounds, including phenol, nitrophenol, and chlorophenol []. This complex, when immobilized on a graphite electrode, facilitates the oxidation of phenol at a lower potential compared to an unmodified electrode, demonstrating its potential in electrochemical sensing and detoxification applications. Similarly, a macrocyclic iron(II) complex with 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazathis compound has been investigated as a peroxidase mimic for the catalytic oxidation of phenol using hydrogen peroxide []. This complex exhibits significant catalytic activity, primarily yielding catechol, hydroquinone, p-benzoquinone, maleic acid, and oxalic acid as reaction products.

Q9: How do the substituents on the this compound ring affect the properties of its metal complexes?

A9: Substituents on the this compound ring can significantly influence the properties of the resulting metal complexes [, , , , ]. For instance, they can impact the stability, redox potentials, and catalytic activity of the complexes. By carefully selecting and modifying the substituents, researchers can fine-tune the properties and reactivity of these complexes for specific applications.

Q10: Are there any this compound derivatives with potential applications in medicine?

A10: While not directly derived from this compound, research suggests that biogenic gold nanoparticles (AuNPs) synthesized using metabolites from breast cancer cells (MCF7) exhibit anticancer properties []. Notably, these AuNPs harbor compounds like tetratetracontane, octacosane, and this compound. While further investigation is needed, this research highlights the potential of exploring this compound derivatives in the development of novel therapeutic agents.

Q11: Does this compound pose any environmental risks?

A11: While this compound itself has limited information available on its environmental impact, certain derivatives warrant consideration []. For instance, tridecane, a related compound, has been identified as a potential pollutant. As research progresses, it is essential to investigate the environmental fate and potential risks associated with this compound and its derivatives to ensure their sustainable use.

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